![molecular formula C15H25NO5 B13465412 4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)
4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[222]octan-1-yl)methyl acetate is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the acetate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
(4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In synthetic chemistry, (4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[222]octan-1-yl)methyl acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a valuable tool in the development of new therapeutics for various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用機序
The mechanism of action of (4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A related compound with a similar Boc protecting group.
N-Boc-hydroxylamine: Another compound featuring the Boc group, used in various synthetic applications.
tert-Butyl-N-methylcarbamate: A compound with structural similarities, used in organic synthesis.
Uniqueness
What sets (4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate apart is its bicyclic structure, which imparts unique chemical and physical properties. This makes it a versatile building block in synthetic chemistry and a promising candidate in medicinal research.
特性
分子式 |
C15H25NO5 |
|---|---|
分子量 |
299.36 g/mol |
IUPAC名 |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate |
InChI |
InChI=1S/C15H25NO5/c1-11(17)19-10-15-7-5-14(6-8-15,9-20-15)16-12(18)21-13(2,3)4/h5-10H2,1-4H3,(H,16,18) |
InChIキー |
PAJJKIHJJXZQLJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC12CCC(CC1)(CO2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


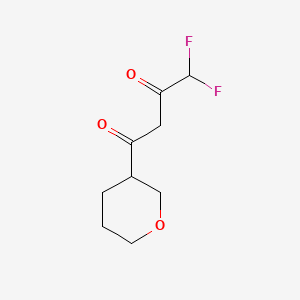
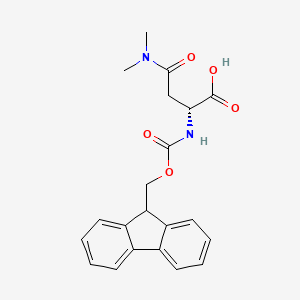
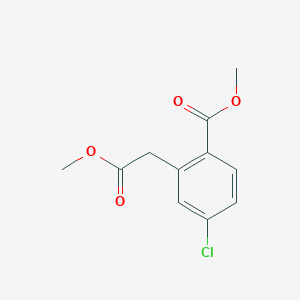
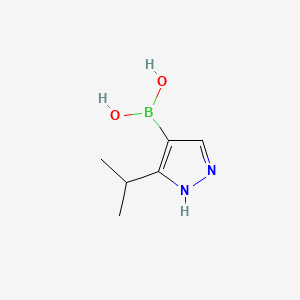
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
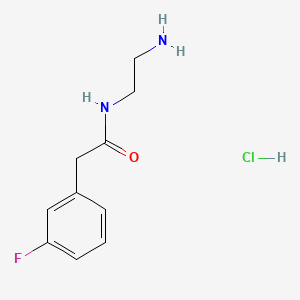
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
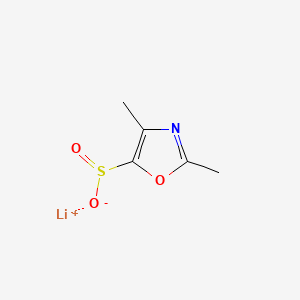
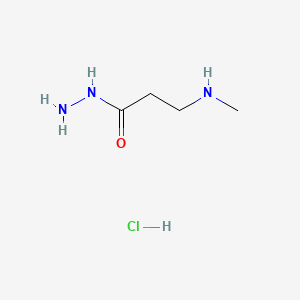
![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)



